N-(2,3-dimethylphenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(2,3-DIMETHYLPHENYL)-1-[(3-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyridine ring, a carboxamide group, and multiple methyl-substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-1-[(3-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-1-[(3-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
N-(2,3-DIMETHYLPHENYL)-1-[(3-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-1-[(3-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and carboxamides with methyl-substituted phenyl groups. Examples include:
- 3-Borono-N-(2,3-dimethylphenyl)benzamide
- 2-Methoxyphenyl isocyanate
Uniqueness
N-(2,3-DIMETHYLPHENYL)-1-[(3-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C22H22N2O2 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C22H22N2O2/c1-15-6-4-8-18(12-15)13-24-14-19(10-11-21(24)25)22(26)23-20-9-5-7-16(2)17(20)3/h4-12,14H,13H2,1-3H3,(H,23,26) |
InChI Key |
SBZYRRXKYLBEKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC(=C3C)C |
Origin of Product |
United States |
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